Cas no 1805481-77-9 (Ethyl 2-cyano-3-difluoromethoxy-5-fluorophenylacetate)

Ethyl 2-cyano-3-difluoromethoxy-5-fluorophenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-cyano-3-difluoromethoxy-5-fluorophenylacetate
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- インチ: 1S/C12H10F3NO3/c1-2-18-11(17)4-7-3-8(13)5-10(9(7)6-16)19-12(14)15/h3,5,12H,2,4H2,1H3
- InChIKey: PSFYXHBKNYRDGI-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C(C#N)=C(C=1)CC(=O)OCC)OC(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 355
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 59.3
Ethyl 2-cyano-3-difluoromethoxy-5-fluorophenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015022220-500mg |
Ethyl 2-cyano-3-difluoromethoxy-5-fluorophenylacetate |
1805481-77-9 | 97% | 500mg |
806.85 USD | 2021-06-18 | |
Alichem | A015022220-1g |
Ethyl 2-cyano-3-difluoromethoxy-5-fluorophenylacetate |
1805481-77-9 | 97% | 1g |
1,519.80 USD | 2021-06-18 | |
Alichem | A015022220-250mg |
Ethyl 2-cyano-3-difluoromethoxy-5-fluorophenylacetate |
1805481-77-9 | 97% | 250mg |
475.20 USD | 2021-06-18 |
Ethyl 2-cyano-3-difluoromethoxy-5-fluorophenylacetate 関連文献
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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2. Book reviews
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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4. Book reviews
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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10. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
Ethyl 2-cyano-3-difluoromethoxy-5-fluorophenylacetateに関する追加情報
Ethyl 2-cyano-3-difluoromethoxy-5-fluorophenylacetate: A Comprehensive Overview
Ethyl 2-cyano-3-difluoromethoxy-5-fluorophenylacetate, with the CAS number 1805481-77-9, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique structure and functional groups, has been the subject of extensive research due to its potential applications in drug development and advanced materials. The long-tail keywords such as "difluoromethoxy substitution" and "fluoroalkylation" have become pivotal in understanding its synthesis and properties.
The molecular structure of Ethyl 2-cyano-3-difluoromethoxy-5-fluorophenylacetate is notable for its substitution pattern. The presence of a cyano group at position 2, a difluoromethoxy group at position 3, and a fluorine atom at position 5 on the phenyl ring introduces significant electronic effects. These substituents not only influence the compound's reactivity but also play a crucial role in its stability and solubility. Recent studies have highlighted the importance of such substitution patterns in enhancing the bioavailability of pharmaceutical compounds.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through a combination of nucleophilic aromatic substitution and esterification reactions. The use of difluoromethoxy groups as protective moieties has been particularly innovative, offering enhanced stability during reaction sequences. Researchers have also explored the use of this compound as an intermediate in the synthesis of bioactive molecules, leveraging its ability to undergo further functionalization without compromising its core structure.
From an application standpoint, Ethyl 2-cyano-3-difluoromethoxy-5-fluorophenylacetate has shown promise in the development of next-generation pharmaceuticals. Its ability to act as a precursor for complex heterocyclic compounds has made it invaluable in drug discovery programs targeting various therapeutic areas, including oncology and neurodegenerative diseases. Additionally, its unique electronic properties make it a candidate for applications in optoelectronic materials, where precise control over molecular architecture is critical.
Recent studies have also focused on the environmental impact and safety profile of this compound. Researchers have emphasized the importance of sustainable synthesis routes to minimize waste and reduce ecological footprint. The use of recyclable catalysts and energy-efficient reaction conditions has become a focal point in large-scale production strategies for this compound.
In conclusion, Ethyl 2-cyano-3-difluoromethoxy-5-fluorophenylacetate (CAS No. 1805481-77-9) stands out as a versatile building block in modern organic chemistry. Its unique structural features, combined with cutting-edge synthetic methodologies, continue to unlock new possibilities across diverse scientific disciplines. As research progresses, this compound is expected to play an increasingly important role in advancing both medicinal and materials science.
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